Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate
Description
Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a chlorine atom at position 5 and a methyl group at position 2. This compound is commercially available under CAS RN 1240961-14-1 and is listed with synonyms such as ZINC58177653 and AKOS026729863 .
Properties
IUPAC Name |
methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-5-6(8(9)13-10-5)3-4-7(11)12-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOBUEZNLUUHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CCC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate typically involves the reaction of 5-chloro-3-methyl-1,2-oxazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the oxazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine position .
Scientific Research Applications
Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other oxazole derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic analysis based on substituent variations and functional groups commonly explored in oxazole derivatives:
Substituent Variations on the Oxazole Ring
Chlorine vs. Other Halogens :
Replacement of the 5-chloro substituent with bromo or fluoro groups could alter electronic properties (e.g., electron-withdrawing effects) and reactivity. For instance, bromo analogs may exhibit enhanced lipophilicity, impacting solubility and bioavailability.Methyl Group Position :
Shifting the methyl group from position 3 to position 5 (e.g., 5-methyl-3-chloro-1,2-oxazole derivatives) could affect steric hindrance and intermolecular interactions, influencing crystal packing (as analyzed via programs like SHELXL ).
Ester Group Modifications
- Methyl vs.
- Chain Length: Extending the propanoate chain to butanoate might enhance flexibility, affecting binding affinity in biological targets.
Structural Analogues with Different Heterocycles
- Oxazole vs. Thiazole :
Replacing the oxygen atom in the oxazole ring with sulfur (to form a thiazole) could modulate electronic properties and hydrogen-bonding capacity, impacting interactions in catalytic or biological systems.
Methodological Considerations for Comparative Studies
The structural characterization of such compounds typically employs crystallographic tools like SHELX and visualization software like ORTEP-3 . For example:
- SHELXL : Widely used for refining small-molecule structures, it enables precise determination of bond lengths and angles, critical for comparing substituent effects .
- WinGX Suite : Facilitates data integration and graphical representation, aiding in the analysis of steric and electronic differences between analogs .
Biological Activity
Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate is a compound with the molecular formula C8H10ClNO3, classified within the oxazole derivatives. This class of compounds is recognized for its diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is synthesized through a reaction involving 5-chloro-3-methyl-1,2-oxazole and methyl acrylate. The synthesis typically requires a base such as sodium hydride or potassium carbonate and is performed under controlled temperature conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, though specific targets remain to be fully elucidated.
Anticancer Effects
The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines via activation of caspase pathways. In particular, cell viability assays demonstrated reduced proliferation in human cancer cell lines treated with this compound.
Anti-inflammatory Activity
This compound has also been investigated for anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating its potential utility in treating inflammatory conditions .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It appears to interact with cellular receptors that mediate responses to inflammation and cellular proliferation.
- Apoptosis Induction : Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-chloro-3-oxopropionate | Lacks oxazole ring | Minimal activity |
| Methyl 3-(5-chloro-1,2-oxazol-4-yl)propanoate | Similar structure without methyl group | Moderate activity |
| Methyl 3-(5-bromo-3-methyl-1,2-oxazol)propanoate | Bromine substitution | Enhanced antimicrobial activity |
This table illustrates that the presence of both the oxazole ring and the methyl group in this compound contributes to its distinct biological properties compared to similar compounds.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vitro Anticancer Study : A study involving various cancer cell lines demonstrated a dose-dependent reduction in cell viability when treated with this compound. The results indicated a significant induction of apoptosis confirmed through flow cytometry analysis.
- Anti-inflammatory Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
